

# Spectroscopic data for 3-Iodopentane (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 3-Iodopentane

Cat. No.: B157830

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## An In-depth Technical Guide to the Spectroscopic Data of 3-Iodopentane

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-iodopentane**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.

### <sup>1</sup>H NMR Spectroscopy

Proton NMR (<sup>1</sup>H NMR) provides information about the hydrogen atoms in a molecule. The chemical shift values are influenced by the electron density around the proton and the presence of nearby electronegative atoms.[1][2] In **3-iodopentane**, the proton on the carbon bearing the iodine atom is expected to be shifted downfield (to a higher ppm value) due to the deshielding effect of the electronegative iodine.[3]

Table 1: Predicted <sup>1</sup>H NMR Data for **3-iodopentane**

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
CH-I (C3-H)	~3.5 - 4.0	Quintet	1H
CH <sub>2</sub> (C2, C4)	~1.7 - 1.9	Sextet	4H
CH <sub>3</sub> (C1, C5)	~0.9 - 1.1	Triplet	6H

Note: These are predicted values and may vary based on the solvent and experimental conditions.

## <sup>13</sup>C NMR Spectroscopy

Carbon-13 NMR (<sup>13</sup>C NMR) provides information about the carbon skeleton of a molecule. Due to the symmetry of **3-iodopentane**, only three distinct carbon signals are expected. The carbon atom bonded to the iodine will have the largest chemical shift.[4]

Table 2: <sup>13</sup>C NMR Data for **3-iodopentane**

Carbon	Chemical Shift ( $\delta$ , ppm)
C3 (CH-I)	48.4
C2, C4 (CH <sub>2</sub> )	31.8
C1, C5 (CH <sub>3</sub> )	11.7

(Source: A. Ejchart, Org. Magn. Resonance 15, 22 (1981) as cited in PubChem CID 74549)[5]

## Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is particularly useful for identifying functional groups. For an alkyl halide like **3-iodopentane**, the most characteristic vibrations are the C-H stretching and bending frequencies, and the C-I stretching frequency.[6]

Table 3: IR Absorption Data for **3-iodopentane**

Wavenumber (cm <sup>-1</sup> )	Intensity	Bond Vibration	Functional Group
2960 - 2850	Strong	C-H Stretch	Alkane
1465	Medium	C-H Bend (CH <sub>2</sub> )	Alkane
1375	Medium	C-H Bend (CH <sub>3</sub> )	Alkane
~500 - 600	Medium-Strong	C-I Stretch	Alkyl Iodide

Note: The C-I stretch occurs in the fingerprint region and can be difficult to definitively assign.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) is a common method that often causes fragmentation of the molecule, providing valuable structural information.[\[7\]](#)[\[8\]](#)

## Fragmentation Pattern

The molecular ion peak (M<sup>+</sup>) for **3-iodopentane** would be at m/z = 198. The most likely fragmentation pathways involve the loss of the iodine atom or cleavage of the carbon-carbon bonds.[\[9\]](#)[\[10\]](#)

Table 4: Major Ions in the Mass Spectrum of **3-iodopentane**

m/z	Proposed Fragment	Notes
198	[C <sub>5</sub> H <sub>11</sub> I] <sup>+</sup>	Molecular Ion (M <sup>+</sup> )
127	[I] <sup>+</sup>	Iodine cation
71	[C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>	Loss of Iodine radical
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	Propyl cation
29	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	Ethyl cation

Note: The relative intensities of these peaks can vary depending on the instrument and conditions.

## Experimental Protocols

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-iodopentane** in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- **Data Acquisition:** Place the NMR tube in the spectrometer. For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse-acquire sequence. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.<sup>[11]</sup><sup>[12]</sup> This involves irradiating the sample with a broad range of radio frequencies corresponding to the proton resonances, which collapses the C-H coupling.<sup>[13]</sup>
- **Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

### FT-IR Spectroscopy

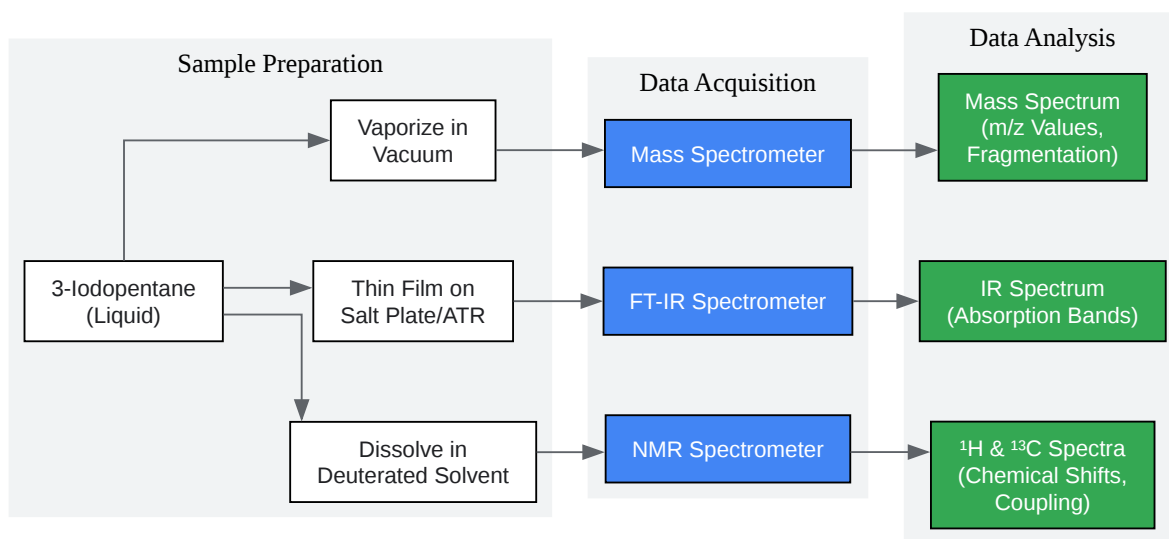
- **Sample Preparation (Neat Liquid):** Place a drop of liquid **3-iodopentane** between two polished salt plates (e.g., NaCl or KBr).<sup>[14]</sup> The plates are then pressed together to form a thin film.
- **Sample Preparation (ATR):** Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).<sup>[15]</sup>
- **Background Spectrum:** Run a background spectrum of the clean, empty salt plates or ATR crystal. This is necessary to subtract any signals from the atmosphere (e.g.,  $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) or the apparatus itself.
- **Data Acquisition:** Place the prepared sample in the spectrometer and acquire the IR spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.<sup>[16]</sup><sup>[17]</sup>

## Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Inject a small amount of the volatile liquid **3-iodopentane** into the instrument, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in a high-vacuum environment.[\[18\]](#)
- **Ionization:** The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion ( $M^+$ ).[\[19\]](#)
- **Fragmentation:** The high energy of the molecular ion often causes it to break apart into smaller, charged fragment ions and neutral radicals.[\[20\]](#)
- **Mass Analysis and Detection:** The positive ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ( $m/z$ ) ratio. A detector then records the abundance of each ion.[\[21\]](#)

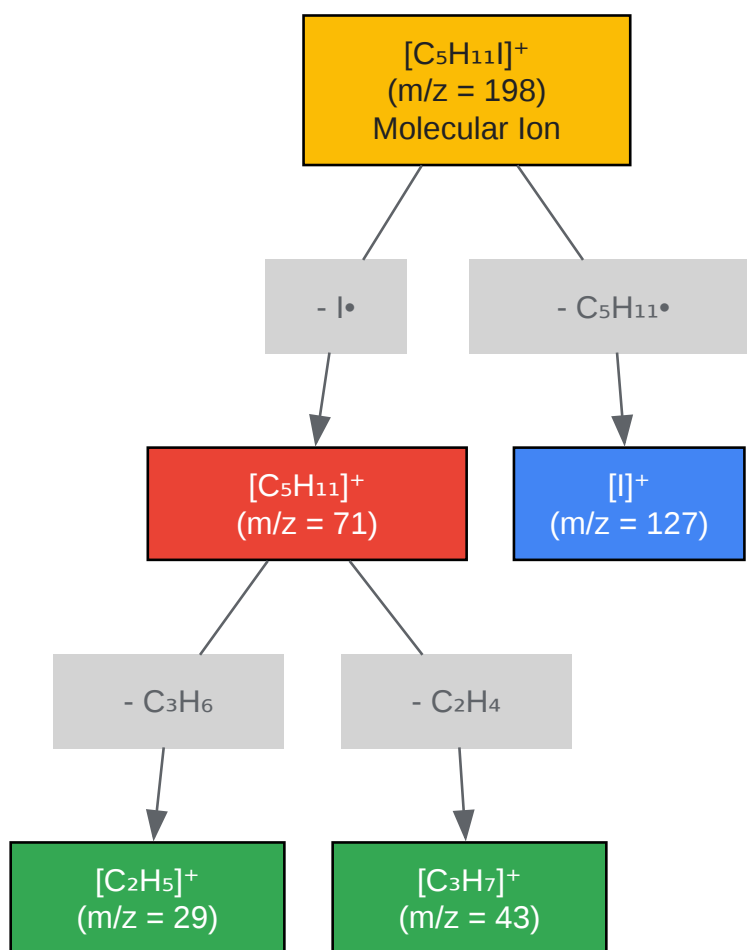
## Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **3-iodopentane**.



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Caption: General workflow for the spectroscopic analysis of **3-iodopentane**.



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Caption: Simplified fragmentation pathway of **3-iodopentane** in EI-MS.

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